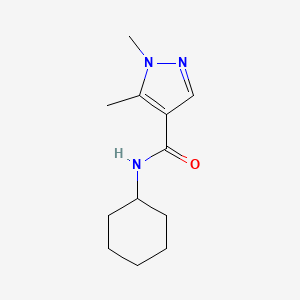
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells and plays a crucial role in the regulation of inflammation and immune responses. In recent years, A-836,339 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.
作用机制
A-836,339 is a selective agonist of the CB2 receptor, which is predominantly expressed in immune cells such as macrophages, T cells, and B cells. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. A-836,339 also modulates the activity of immune cells, leading to the suppression of immune responses and the promotion of tissue repair and regeneration.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and microglia. A-836,339 also reduces the infiltration of immune cells into inflamed tissues and promotes the production of anti-inflammatory cytokines such as IL-10. In addition, A-836,339 has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
实验室实验的优点和局限性
One of the main advantages of A-836,339 is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells and the modulation of immune responses. A-836,339 is also highly potent, with an EC50 value of 3.4 nM for the CB2 receptor. However, one limitation of A-836,339 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, A-836,339 has a relatively short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several potential future directions for the research on A-836,339. One area of interest is the use of A-836,339 in the treatment of chronic pain, particularly neuropathic pain. A-836,339 has been shown to have analgesic effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for chronic pain. Another potential future direction is the use of A-836,339 in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. A-836,339 has been shown to have immunomodulatory effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for autoimmune diseases. Finally, there is also interest in the development of more potent and selective CB2 receptor agonists based on the structure of A-836,339, which could have even greater therapeutic potential.
合成方法
The synthesis of A-836,339 involves several steps starting from the reaction of 2,3-dimethyl-1,4-dioxane with ethyl acetoacetate to form 2,3-dimethyl-4-oxobutanoic acid ethyl ester. The ester is then converted to the corresponding acid by hydrolysis and subsequently reacted with hydrazine hydrate to form 1,5-dimethylpyrazole-4-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with propargyl bromide in the presence of triethylamine to form A-836,339.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. A-836,339 has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
1,5-dimethyl-N-prop-2-enylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-5-10-9(13)8-6-11-12(3)7(8)2/h4,6H,1,5H2,2-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAWYBOQLRPNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1,5-dimethyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

